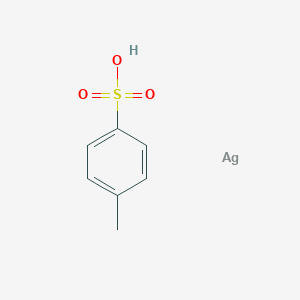

パラトルエンスルホン酸銀

説明

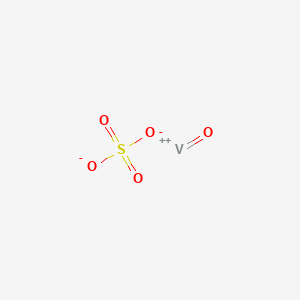

Silver p-toluenesulfonate is a chemical compound that forms complex adducts with various nitrogen bases. The parent compound, silver(I) p-toluenesulfonate, has been extensively studied and characterized by X-ray diffraction, revealing a polymeric structure based on bis(sulfonato-(O,O') bridged dimers with pseudo trigonal bipyramidal AgO centers .

Synthesis Analysis

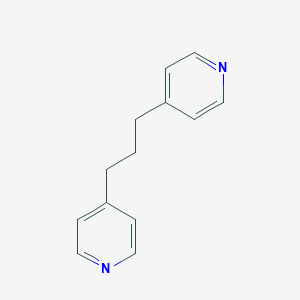

The synthesis of silver p-toluenesulfonate adducts involves reacting silver(I) p-toluenesulfonate with different nitrogen bases. The preparation of these adducts has been reported, and their structures have been determined by single-crystal X-ray diffraction. For instance, the adducts with pyridine, 2-aminopyridine, and 3-aminobenzoic acid exhibit either polymeric or discretely dimeric structures . Additionally, a silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, where TosMIC serves as both a sulfonyl source and a ligand .

Molecular Structure Analysis

The molecular structures of silver p-toluenesulfonate adducts vary depending on the nitrogen base used. The parent compound features a polymeric structure with all sulfonate oxygens involved in coordination. The adducts with monoheteroaromatic nitrogen donor groups are either polymeric or dimeric, with distorted tetrahedral silver centers . The structures of these adducts are further stabilized by hydrogen bonding interactions .

Chemical Reactions Analysis

Silver p-toluenesulfonate participates in various chemical reactions. It reacts with alkyl and aryl chlorosulfite to produce p-toluenesulfonic esters, with mixed anhydrides postulated as intermediates . It also co-catalyzes the synthesis of isocoumarins from 2-alkynylbenzoates, proceeding with absolute regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver p-toluenesulfonate complexes are influenced by the neutral ligands present. The structures of these complexes can range from mononuclear to polynuclear, and the coordination of the silver centers can vary from two to three PPh3 molecules . The luminescent properties of these complexes have also been studied, with some exhibiting photoluminescence . The influence of neutral ligands on the structures of silver(I) sulfonates has been systematically examined, revealing a variety of structures with different dimensionalities .

科学的研究の応用

熱電材料の合成

パラトルエンスルホン酸銀は、室温近傍での用途に有望な熱電特性を示すポリ(3,4-エチレンジオキシチオフェン)(PEDOT)をp-トルエンスルホン酸塩(Tos)でドープした合成に使用されます . 最適にドープされたPEDOT:Tosの半金属的な性質は、高い電気伝導率と良好なゼーベック係数をもたらし、熱電デバイスに適した材料となります。

有機合成

有機化学では、パラトルエンスルホン酸銀はハロアルカンをトシラートに変換する に使用されます。この反応は、後続の化学反応におけるハロゲンの脱離能を高めるために重要であり、さまざまな有機変換を促進します。

イソニトリルスカベンジャー

この化合物は、コンビナトリアル化学アプリケーションにおけるイソニトリルの環境に優しく、強力なスカベンジャーとして機能します . これは、イソニトリルがさまざまな医薬品分子の合成に使用される医薬品研究で特に役立ちます。

環境微生物学

パラトルエンスルホン酸銀は、原生環境における細菌群集による分解について研究されてきました . このような異種生物化合物の微生物分解を理解することは、その環境への影響を評価し、生物修復戦略を開発するために不可欠です。

ハロゲンの脱離能の促進

この化合物は、さまざまな化学反応におけるハロゲンの脱離能を向上させるためにも使用されます . このアプリケーションは、効率的な置換反応が要求される合成化学の分野で重要です。

ハロアルカンからアルキル・トシラートへの変換

パラトルエンスルホン酸銀は、ハロアルカンからアルキル・トシラートへの変換 に役立ち、さらなる化学合成のためのより反応性の高い中間体を調製するための重要なステップです。

Safety and Hazards

作用機序

Target of Action

Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.

Mode of Action

The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.

Result of Action

The primary result of Silver p-Toluenesulfonate’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .

特性

IUPAC Name |

silver;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDUFOKGIZUSFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7AgO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066122 | |

| Record name | Silver p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16836-95-6 | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

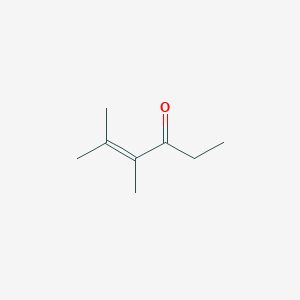

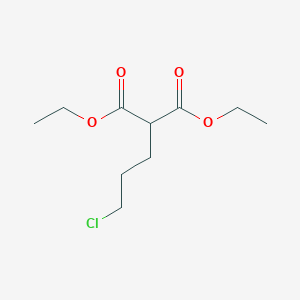

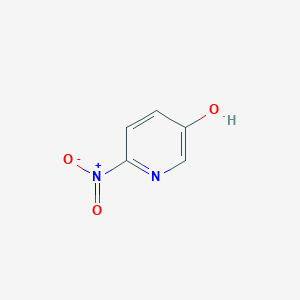

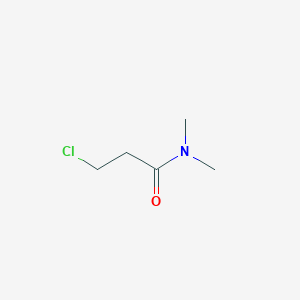

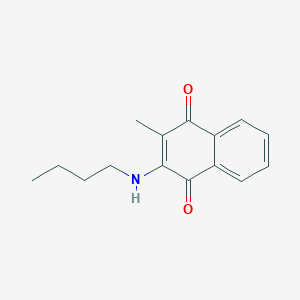

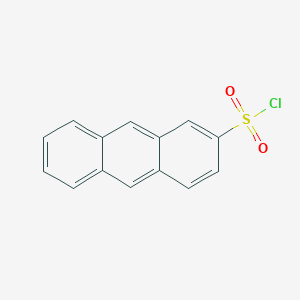

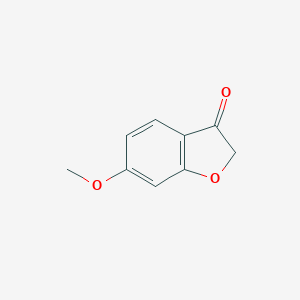

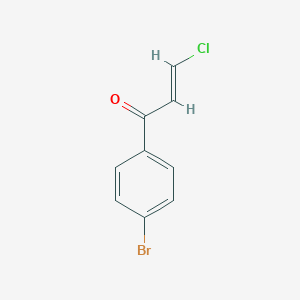

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)